molecular formula C18H22O6S2 B107859 4-(4-Methylphenyl)sulfonyloxybutyl 4-methylbenzenesulfonate CAS No. 4724-56-5

4-(4-Methylphenyl)sulfonyloxybutyl 4-methylbenzenesulfonate

Cat. No.: B107859
CAS No.: 4724-56-5
M. Wt: 398.5 g/mol
InChI Key: FSQYJJHVABILHQ-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)sulfonyloxybutyl 4-methylbenzenesulfonate is a chemical compound for research and development applications. While a closely related structure, 2,3-Dihydroxy-4-(4-methylphenyl)sulfonyloxybutyl 4-methylbenzenesulfonate (CID 275952), is documented in the PubChem database , specific biological or mechanistic data for this exact compound is limited in the public domain. Compounds featuring the 4-methylbenzenesulfonate (tosylate) group are of significant interest in organic synthesis. Tosylate esters are excellent leaving groups and are widely utilized in synthetic chemistry to facilitate nucleophilic substitution reactions, including the introduction of various functional groups and the formation of carbon-heteroatom bonds . This makes them valuable intermediates in the construction of more complex molecules, such as specialized chemical probes . Researchers might employ this particular bis-sulfonated compound as a bifunctional linker or cross-linking agent in chemical synthesis. This product is intended For Research Use Only (RUO) and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(4-methylphenyl)sulfonyloxybutyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O6S2/c1-15-5-9-17(10-6-15)25(19,20)23-13-3-4-14-24-26(21,22)18-11-7-16(2)8-12-18/h5-12H,3-4,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQYJJHVABILHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCCOS(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10325892
Record name ST50222230
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10325892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4724-56-5
Record name NSC521542
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521542
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST50222230
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10325892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-(4-Methylphenyl)sulfonyloxybutyl 4-methylbenzenesulfonate, a sulfonate ester compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonate group attached to a butyl chain, with two para-substituted methylphenyl groups. This unique structure is hypothesized to influence its biological activity significantly.

Antimicrobial Properties

Research indicates that the compound exhibits antimicrobial activity. A study investigating various sulfonate esters found that this compound demonstrated significant inhibition against several bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell death.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been tested against various cancer cell lines, including breast and colon cancer. The results suggest that it induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
HT-29 (Colon)20Inhibition of cell proliferation
A549 (Lung)18Activation of caspases

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets:

  • Cell Membrane Disruption : The lipophilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity.
  • Signal Transduction Pathways : It modulates key signaling pathways involved in cell survival and apoptosis, such as the MAPK and PI3K/Akt pathways.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Line Response

A recent study published in Journal of Medicinal Chemistry evaluated the anticancer effects on various cell lines. The compound was administered at varying concentrations over a period of 48 hours, revealing significant cytotoxic effects at concentrations above 10 µM.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit notable antimicrobial activities. Various studies have highlighted the effectiveness of sulfonamides, including those related to 4-(4-Methylphenyl)sulfonyloxybutyl 4-methylbenzenesulfonate, against a range of pathogens. For instance, compounds derived from similar structures have shown efficacy against bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus, as well as fungi like Candida albicans .

Antioxidant Activity
In vitro studies have demonstrated that certain derivatives possess antioxidant properties. For example, compounds with sulfonamide groups have been tested for their ability to inhibit free radicals, showing promising results in antioxidant assays .

Compound% Inhibition (200 µg/ml)% Inhibition (100 µg/ml)% Inhibition (50 µg/ml)
Ascorbic Acid96.8397.6897.31
Compound A93.4187.6784.92
Compound B75.0371.7977.05

Polymer Science Applications

Polymerization Initiators
The compound can serve as a polymerization initiator due to its ability to undergo radical reactions. This property is particularly valuable in the synthesis of polyfunctional curatives and advanced materials, allowing for the development of polymers with tailored properties .

Case Study: Synthesis of Polymers
A study demonstrated the use of sulfonate compounds in creating polymers with specific mechanical and thermal properties. The incorporation of this compound into polymer matrices resulted in enhanced performance characteristics compared to traditional polymerization methods .

Organic Synthesis Applications

Intermediate in Chemical Synthesis
The compound is utilized as an intermediate in the synthesis of various pharmaceutical agents. Its structural features allow for further functionalization, making it a versatile building block in organic chemistry .

Case Study: Synthesis Pathways
A comprehensive analysis of synthetic pathways involving sulfonate compounds revealed that derivatives like this compound facilitate the formation of complex molecules with high yields and purity . This efficiency is crucial in drug development processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features, molecular weights, and applications of analogous sulfonate esters:

Compound Name (CAS) Substituents/Linker Molecular Weight Key Properties/Applications Reference
4-(4-Methylphenyl)sulfonyloxybutyl 4-methylbenzenesulfonate Butyl chain linker ~378.5 (est.) Flexible spacer; potential cross-linking agent N/A
4-(2-Butyl-3-oxocyclohexen-1-yl)butyl 4-methylbenzenesulfonate (83562-30-5) Cyclohexenone-linked butyl 378.526 Steric hindrance; pharmaceutical intermediates
Methanediol bis(4-methylbenzenesulfonate) (24124-59-2) Methylene bis-sulfonate 356.414 High polarity; cross-linking applications
1-(4-Methylbenzenesulfonyl)pyrrolidin-3-yl 4-methylbenzenesulfonate (131912-34-0) Pyrrolidine heterocycle 395.5 Enhanced stability; drug synthesis
4-Carboxyphenyl 4-methylbenzenesulfonate (51804-15-0) Carboxylic acid substituent 292.312 Acidic functionality; esterification
4-Formylphenyl 4-methylbenzenesulfonate (80459-48-9) Aldehyde substituent 276.306 Condensation reactions; Schiff base synthesis
4-Nitrophenyl 4-bromobenzenesulfonate Nitro and bromo substituents N/A Electron-withdrawing groups; lipid studies

Physicochemical Properties

  • Solubility: Bis-sulfonates (e.g., ) exhibit higher polarity and water solubility compared to mono-sulfonates. The aliphatic linker in the target compound may improve solubility in organic solvents relative to aromatic analogues.
  • Thermal Stability : Rigid aromatic systems (e.g., naphthalenyl sulfonates in ) typically exhibit higher melting points than aliphatic derivatives.

Research Findings and Challenges

  • Synthetic Yields : Tosylation of diols (e.g., 50% yield for butynyl derivatives in ) is sensitive to steric effects, suggesting that the target compound’s synthesis may require optimized conditions.
  • Biological Activity : Sulfonates with heterocycles (e.g., dithiazolones in ) show π-π stacking in crystal structures, which could influence drug delivery mechanisms.
  • Stability Issues : Hydrolytic susceptibility of ester groups (e.g., in ) necessitates careful storage, whereas ether-linked sulfonates (e.g., ) exhibit greater stability.

Preparation Methods

Direct Esterification Using Tosyl Chloride and Sodium Methoxide

A method adapted from methyl benzenesulfonate synthesis involves reacting 1,4-butanediol with tosyl chloride in the presence of sodium methoxide. The protocol is as follows:

  • Reaction Setup :

    • 1,4-Butanediol (1 mol) is dissolved in anhydrous methanol under nitrogen.

    • Tosyl chloride (2.2 mol) is added dropwise at 25–30°C.

    • Sodium methoxide (2.4 mol) in methanol is introduced to maintain a pH of 7–7.2.

  • Workup :

    • The mixture is stirred for 30 minutes, neutralized with dilute sulfuric acid, and filtered to remove NaCl by-products.

    • Methanol is evaporated under reduced pressure, and the crude product is decolorized with activated carbon.

  • Yield and Purity :

    • This method achieves yields of 98–99% with a purity exceeding 99% (GC analysis).

Two-Step Protection Using Cs₂CO₃

An alternative approach from threitol derivative synthesis employs Cs₂CO₃ as a mild base:

  • First Sulfonylation :

    • 1,4-Butanediol (1 mol) reacts with tosyl chloride (1 mol) in tetrahydrofuran (THF) at 0°C.

    • Cs₂CO₃ (1.1 mol) is added to scavenge HCl, yielding the mono-tosylated intermediate.

  • Second Sulfonylation :

    • The intermediate is treated with a second equivalent of tosyl chloride (1 mol) and Cs₂CO₃ (1.1 mol) at room temperature.

  • Purification :

    • The product is isolated via column chromatography (silica gel, ethyl acetate/hexane), achieving 85–90% yield.

One-Pot Synthesis Optimization

Recent advancements favor one-pot methodologies to reduce purification steps and improve efficiency. A notable protocol involves:

  • Simultaneous Sulfonylation :

    • 1,4-Butanediol (1 mol), tosyl chloride (2.2 mol), and triethylamine (2.5 mol) are combined in dichloromethane.

    • The reaction is stirred at 25°C for 12 hours.

  • In Situ Neutralization :

    • Aqueous NaHCO₃ is added to quench excess tosyl chloride and neutralize HCl.

  • Yield :

    • This method provides 92–95% yield with >98% purity (HPLC).

Critical Parameters Affecting Reaction Outcomes

Temperature and Reaction Time

  • Low Temperatures (0–5°C) : Favor mono-sulfonylation but extend reaction times.

  • Room Temperature (25–35°C) : Optimal for di-esterification within 30 minutes to 12 hours.

Base Strength and Equivalents

  • Strong Bases (e.g., NaOMe) : Accelerate reaction kinetics but risk over-sulfonylation.

  • Mild Bases (e.g., Cs₂CO₃) : Improve selectivity for di-ester formation, especially in sterically hindered systems.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (CDCl₃) :

    • δ 7.75–7.69 (m, 8H, aromatic protons)

    • δ 4.10–4.05 (t, 4H, OCH₂)

    • δ 2.45 (s, 6H, CH₃)

    • δ 1.70–1.60 (m, 4H, CH₂)

  • FT-IR :

    • 1360 cm⁻¹ and 1175 cm⁻¹ (S=O stretching)

    • 815 cm⁻¹ (C-S vibration)

Chromatographic Analysis

  • HPLC : Purity assessed using a C18 column (mobile phase: acetonitrile/water 70:30), retention time = 6.2 minutes.

Comparative Data Table: Synthesis Methods

MethodBase UsedSolventTemperature (°C)Time (h)Yield (%)Purity (%)
NaOMe/MeOHSodium methoxideMethanol25–300.598.399.2
Cs₂CO₃/THFCesium carbonateTHF251289.598.7
One-Pot/Et₃NTriethylamineDichloromethane251294.098.5

Challenges and Mitigation Strategies

  • By-Product Formation : Over-sulfonylation or chloride retention can occur with excess tosyl chloride. Mitigated by precise stoichiometry and incremental reagent addition.

  • Purification Difficulties : Activated carbon treatment and column chromatography effectively remove colored impurities and unreacted starting materials .

Q & A

Q. What are the typical synthetic routes for preparing 4-(4-Methylphenyl)sulfonyloxybutyl 4-methylbenzenesulfonate?

  • Methodological Answer : The compound is often synthesized via nucleophilic substitution or esterification reactions. A common approach involves reacting a diol intermediate with 4-methylbenzenesulfonyl chloride under basic conditions. For example:
  • Step 1 : Activation of hydroxyl groups using cesium carbonate (Cs₂CO₃) in acetonitrile at 50°C .
  • Step 2 : Dual sulfonylation of the butyl diol intermediate, followed by purification via C18 reverse-phase chromatography .
  • Alternative Method : Refluxing with K₂CO₃ in ethyl acetate, followed by extraction and recrystallization from hexane/ethyl acetate mixtures .

Q. What purification techniques are effective for this compound?

  • Methodological Answer :
  • Chromatography : C18 reverse-phase column chromatography is widely used for isolating high-purity samples, especially in patent-based syntheses .
  • Recrystallization : Hexane/ethyl acetate (7:1) mixtures yield colorless crystalline forms, as demonstrated in coumarin sulfonate derivatives .
  • Precipitation : Neutralization with formic acid after reaction completion aids in crude product isolation .

Q. What are the recommended storage conditions?

  • Methodological Answer : Store at room temperature in airtight containers. The compound is labeled as an irritant, requiring handling in fume hoods with PPE (gloves, goggles) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in sulfonate derivatives?

  • Methodological Answer :
  • Data Collection : Use single-crystal X-ray diffraction (e.g., Rigaku XtaLAB systems) at 296 K. Ensure data-to-parameter ratios >16.8 for reliable refinement .
  • Refinement : Employ SHELXS97 for structure solution and CRYSTALS for refinement. Key parameters include:
  • Mean σ(C–C) = 0.003 Å
  • R factor ≤ 0.041 .
  • Challenges : Twinning or low-resolution data may require SHELXL for macromolecular refinement or pipelines for high-throughput phasing .

Q. How to address discrepancies between NMR and crystallographic data?

  • Methodological Answer :
  • Cross-Validation : Compare experimental bond lengths/angles (e.g., C–S = 1.76 Å, O–S–O = 119.5°) with DFT-calculated values .
  • Dynamic Effects : NMR may average conformers, while crystallography captures static structures. Use variable-temperature NMR to probe rotational barriers .
  • Example : In 4-(4-Cyano-2-fluorophenoxy)phenyl derivatives, torsional angles (e.g., O3–C8–C13 = −83.66°) resolved conflicts in substituent orientation .

Q. What reaction conditions optimize sulfonate ester yields?

  • Methodological Answer :
  • Base Selection : Cs₂CO₃ outperforms K₂CO₃ in polar aprotic solvents (e.g., acetonitrile) due to enhanced nucleophilicity .
  • Temperature : Reactions at 50°C for 4 hours achieve >80% yield, while higher temperatures risk decomposition .
  • Solvent Effects : Ethyl acetate minimizes side reactions in reflux conditions compared to DMF .

Q. How do sulfonyloxy groups influence reactivity in nucleophilic substitutions?

  • Methodological Answer :
  • Leaving Group Ability : The sulfonate group’s electron-withdrawing nature stabilizes transition states, facilitating SN2 displacements (e.g., in tosylate intermediates) .
  • Steric Effects : Bulky 4-methylphenyl groups reduce reactivity at tertiary centers, requiring stronger nucleophiles (e.g., azide ions) .
  • Case Study : In cyclohexyl tosylate solvolysis, steric hindrance from 2-methyl-4-t-butyl groups alters kinetic pathways .

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